molecular formula C5H8N4OS B15132831 2-sulfanylidene-6,7,8,8a-tetrahydro-1H-pyrazolo[1,5-a][1,3,5]triazin-4-one

2-sulfanylidene-6,7,8,8a-tetrahydro-1H-pyrazolo[1,5-a][1,3,5]triazin-4-one

Cat. No.: B15132831
M. Wt: 172.21 g/mol
InChI Key: MPGFMLGCWCCZKK-UHFFFAOYSA-N
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Description

2-sulfanylidene-6,7,8,8a-tetrahydro-1H-pyrazolo[1,5-a][1,3,5]triazin-4-one is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a][1,3,5]triazinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-sulfanylidene-6,7,8,8a-tetrahydro-1H-pyrazolo[1,5-a][1,3,5]triazin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a thiourea compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-sulfanylidene-6,7,8,8a-tetrahydro-1H-pyrazolo[1,5-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-sulfanylidene-6,7,8,8a-tetrahydro-1H-pyrazolo[1,5-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt critical biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-sulfanylidene-6,7,8,8a-tetrahydro-1H-pyrazolo[1,5-a][1,3,5]triazin-4-one is unique due to its specific arrangement of atoms and the presence of a sulfur atom, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C5H8N4OS

Molecular Weight

172.21 g/mol

IUPAC Name

2-sulfanylidene-6,7,8,8a-tetrahydro-1H-pyrazolo[1,5-a][1,3,5]triazin-4-one

InChI

InChI=1S/C5H8N4OS/c10-5-8-4(11)7-3-1-2-6-9(3)5/h3,6H,1-2H2,(H2,7,8,10,11)

InChI Key

MPGFMLGCWCCZKK-UHFFFAOYSA-N

Canonical SMILES

C1CNN2C1NC(=S)NC2=O

Origin of Product

United States

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